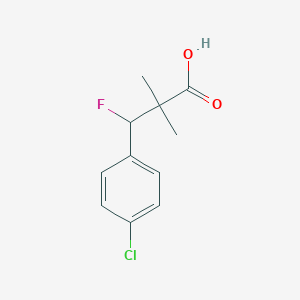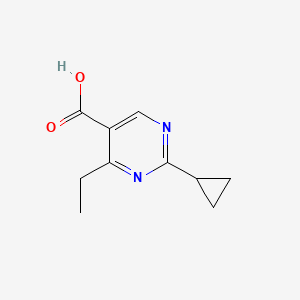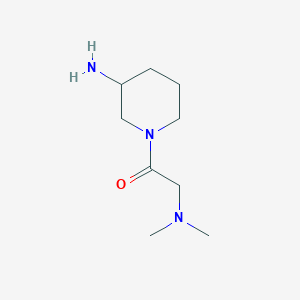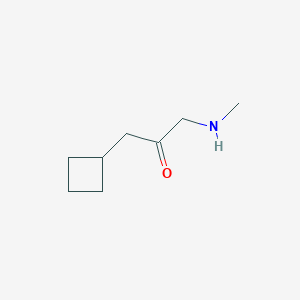
1-Cyclobutyl-3-(methylamino)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclobutyl-3-(methylamino)propan-2-one is a chemical compound with the molecular formula C₈H₁₅NO and a molecular weight of 141.21 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a cyclobutyl ring and a methylamino group attached to a propanone backbone .
Métodos De Preparación
The synthesis of 1-Cyclobutyl-3-(methylamino)propan-2-one can be achieved through various synthetic routes. One common method involves the reaction of cyclobutylmethylamine with acetone under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve more advanced techniques and equipment to scale up the synthesis while maintaining purity and yield .
Análisis De Reacciones Químicas
1-Cyclobutyl-3-(methylamino)propan-2-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, leading to the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
1-Cyclobutyl-3-(methylamino)propan-2-one has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 1-Cyclobutyl-3-(methylamino)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can lead to various biochemical and physiological effects, depending on the target and the context in which the compound is used .
Comparación Con Compuestos Similares
1-Cyclobutyl-3-(methylamino)propan-2-one can be compared with other similar compounds, such as:
1-Cyclobutyl-2-(methylamino)propan-1-one: This compound has a similar structure but differs in the position of the functional groups.
3-Cyclobutyl-2-(methylamino)propan-1-ol hydrochloride: This compound is a hydrochloride salt with a hydroxyl group instead of a ketone.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C8H15NO |
|---|---|
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
1-cyclobutyl-3-(methylamino)propan-2-one |
InChI |
InChI=1S/C8H15NO/c1-9-6-8(10)5-7-3-2-4-7/h7,9H,2-6H2,1H3 |
Clave InChI |
ZOYNZFGMPRNEQL-UHFFFAOYSA-N |
SMILES canónico |
CNCC(=O)CC1CCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-3-[3-Bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]acrylic acid](/img/structure/B13175684.png)
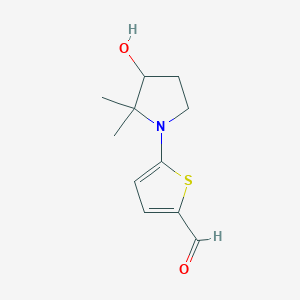

![3-[1-(2-Bromo-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13175688.png)
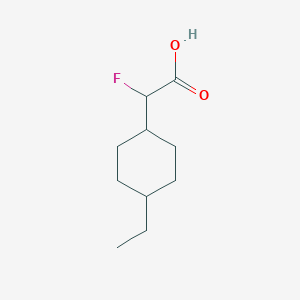
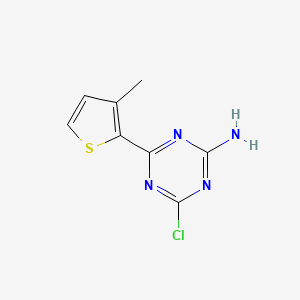
![3-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,5-thiadiazole](/img/structure/B13175722.png)
